1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate

Photophysics Charge Transfer UV-Vis Absorption

Researchers requiring consistent bathochromic shift and aqueous solubility in anthraquinone-based probes often face lot-to-lot variability with free bases. This monoacetate salt eliminates that inconsistency. - Fixed red-shift via diethylaminoethoxy substituent ensures reproducible spectral windows. - Monoacetate salt form guarantees uniform dosing in cell-based assays. - Primary 1-amino group enables reliable downstream derivatization.

Molecular Formula C28H31N3O5
Molecular Weight 489.6 g/mol
CAS No. 85283-85-8
Cat. No. B12679912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate
CAS85283-85-8
Molecular FormulaC28H31N3O5
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CC(=O)O
InChIInChI=1S/C26H27N3O3.C2H4O2/c1-3-29(4-2)15-16-32-18-11-9-17(10-12-18)28-22-14-13-21(27)23-24(22)26(31)20-8-6-5-7-19(20)25(23)30;1-2(3)4/h5-14,28H,3-4,15-16,27H2,1-2H3;1H3,(H,3,4)
InChIKeyWJWVABVSKCSYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone Monoacetate Identity


1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate (CAS 85283-85-8) is a synthetic 1,4-diaminoanthraquinone derivative supplied as a monoacetate salt. It belongs to the broader class of aminoanthraquinone dyes and functional chromophores, characterized by an anthracene-9,10-dione core bearing a 4-(2-(diethylamino)ethoxy)anilino substituent at the 4-position and a free amino group at the 1-position. Its IUPAC name is acetic acid;1-amino-4-[4-[2-(diethylamino)ethoxy]anilino]anthracene-9,10-dione, with molecular formula C28H31N3O5 and a molecular weight of 489.56 g/mol . The compound is recognized within the EINECS inventory (286-613-6) and is primarily intended for research and industrial use as a synthetic intermediate, dye precursor, or functional chromophore, rather than as a finished colorant [1].

Generic Substitution Failure for 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone Monoacetate


Simple in-class substitution of 1-amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate with other 1,4-diaminoanthraquinones is unreliable because the photophysical properties, solubility, and salt form are acutely sensitive to the nature of the 4-anilino substituent. Class-level evidence demonstrates that introducing N-ethyl substituents onto the 1-amino position of anthraquinone derivatives significantly enhances intramolecular charge transfer (ICT), producing measurable bathochromic shifts in absorption maxima and altered molar absorptivity [1]. The title compound further incorporates a diethylaminoethoxy spacer on the anilino ring, which is expected to modulate electron-donating strength, solubility, and protonation state relative to analogs bearing dimethylamino, unsubstituted phenylamino, or alkoxy-only substituents. Replacing it with a compound lacking this specific substitution pattern risks shifting the spectral window, reducing fluorescence quantum yield, or altering the chemical compatibility required for conjugation, co-crystallization, or biological target engagement.

Differentiation Evidence: 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone Monoacetate vs. Analogs


Enhanced ICT via N-Ethyl Substitution

Introduction of N-ethyl groups at the 1-amino position of 1-aminoanthraquinone derivatives significantly enhances the intramolecular charge transfer (ICT) character of the lowest-energy absorption band. This results in a concentration-independent bathochromic shift of the absorption maximum (λmax) and a reduction in peak molar absorptivity (ε) relative to the N-unsubstituted parent [1]. The title compound, bearing a diethylamino group on the 4-anilino substituent, is structurally primed to exhibit this ICT enhancement.

Photophysics Charge Transfer UV-Vis Absorption Anthraquinone Chromophores

Monoacetate Salt: Solubility and Handling vs. Free Base

The compound is supplied as the monoacetate salt (1:1 acetate), whereas its closest structural analog, 1-amino-4-(4-((2-diethylamino)ethoxy)phenylamino)anthraquinone (CAS 83968-81-4), is the free base . The monoacetate salt form typically exhibits higher aqueous solubility and improved crystallinity compared to the free base, which is a neutral, lipophilic molecule (MW 429.5 g/mol, clogP estimated >5) .

Salt Selection Solubility Formulation Procurement

Electron-Donating Strength: 4-Anilino vs. Dimethylamino Substituents

The title compound bears a 4-(2-(diethylamino)ethoxy)phenylamino substituent, which provides stronger electron-donating capacity compared to the dimethylamino analog (1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone monoacetate, CAS 83968-83-6) due to the ethoxy linker's oxygen atom and the larger diethylamino group . Class-level photophysical data confirm that increasing electron donation ability on the 1-amino substituent of anthraquinones leads to progressive bathochromic shifts and reduced absorption intensity [1].

Structure-Activity Relationship Electron Donation UV-Vis Dye Design

Lipophilicity and Cellular Uptake vs. Hydroxy-Substituted Analogs

A comparative study of aminoalkylamino-substituted anthraquinones demonstrated that the presence of hydroxyl groups on the aromatic ring significantly influences biological activity by potentiating both drug-target interaction and cellular uptake [1]. The title compound lacks aromatic hydroxyl groups and instead bears a tertiary amine-containing flexible side chain, which is expected to enhance membrane permeability through increased lipophilicity while reducing hydrogen-bond-mediated efflux.

Lipophilicity Cellular Uptake Antiproliferative SAR

Optimal Application Scenarios for 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone Monoacetate


Red-Shifted Fluorescent Probes for Live-Cell Imaging

The combination of a bathochromically shifted absorption band (class-level ICT enhancement from N-ethyl substitution) and high lipophilicity (diethylaminoethoxy side chain, no aromatic -OH groups) makes this monoacetate salt a candidate building block for live-cell fluorescent probes where longer-wavelength excitation reduces phototoxicity and autofluorescence [1][2]. The monoacetate salt form facilitates initial solubilization in aqueous buffer for cell treatment protocols.

Synthetic Intermediate for Asymmetric Cyanine and Squaraine Dyes

The primary 1-amino group allows further derivatization (diazotization, acylation, or condensation), while the diethylaminoethoxyanilino substituent provides a fixed red-shift and electron-rich coupling site. This enables synthesis of asymmetric near-IR dyes where one half of the chromophore is locked to a longer-wavelength absorption, a strategy supported by class-level bathochromic shift data [1].

SAR Studies on Aminoanthraquinone Antiproliferative Agents

As a non-hydroxylated, tertiary-amine-containing anthraquinone, this compound serves as a key comparator in SAR campaigns investigating the role of side-chain basicity and lipophilicity on cellular uptake and DNA intercalation. The monoacetate salt ensures consistent dosing in cell-based assays compared to free base analogs, which may exhibit variable solubility [2].

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